5,8-Dihydro-7(6H)-isoquinolinone

Physicochemical Properties Material Science Analytical Chemistry

5,8-Dihydro-7(6H)-isoquinolinone (CAS 228271-52-1) features a distinct 7-oxo substitution on a partially saturated bicyclic core, delivering a unique spatial and electronic profile versus common 3,4-dihydro analogs. This scaffold enables lead optimization for kinase (e.g., PI3K) and epigenetic (e.g., WDR5) targets. Its facile oxidation to fully aromatic isoquinolinones supports efficient SAR library synthesis from a single procurement. Differentiated by density (1.168 g/cm³) and boiling point (284.6°C at 760 mmHg), it also serves as a valuable reference compound for solid-state property and purification methodology studies.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 228271-52-1
Cat. No. B3049974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dihydro-7(6H)-isoquinolinone
CAS228271-52-1
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1=O)C=NC=C2
InChIInChI=1S/C9H9NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h3-4,6H,1-2,5H2
InChIKeyDYHRRVJSLMPSNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Dihydro-7(6H)-isoquinolinone (CAS 228271-52-1) Technical Specifications and Scaffold Potential


5,8-Dihydro-7(6H)-isoquinolinone (CAS 228271-52-1) is a partially saturated isoquinolinone heterocycle with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol . Its bicyclic core, featuring a fused pyridine and cyclohexenone ring, serves as a versatile scaffold in medicinal chemistry [1]. The compound is a stable, white crystalline solid at room temperature with a predicted density of 1.168 g/cm³ and a boiling point of 284.6°C at 760 mmHg .

Structural and Physicochemical Differentiation of 5,8-Dihydro-7(6H)-isoquinolinone from In-Class Analogs


Isoquinolinone-based scaffolds are not interchangeable due to subtle variations in ring saturation, carbonyl positioning, and substitution patterns that profoundly impact physicochemical properties, synthetic accessibility, and biological target engagement [1]. 5,8-Dihydro-7(6H)-isoquinolinone presents a distinct 7-oxo substitution pattern on a partially saturated bicyclic core, which confers a unique spatial and electronic profile compared to the more common 3,4-dihydroisoquinolin-1(2H)-one and the fully aromatic or 5,8-dione analogs. These differences directly influence key procurement-relevant parameters such as density, boiling point, and reactivity, and are critical for applications ranging from building block synthesis to scaffold-hopping in lead optimization .

Quantitative Comparator Data for 5,8-Dihydro-7(6H)-isoquinolinone Against Key Analogs


Comparative Density of 5,8-Dihydro-7(6H)-isoquinolinone vs. 3,4-Dihydroisoquinolin-1(2H)-one

5,8-Dihydro-7(6H)-isoquinolinone exhibits a higher density (1.168 g/cm³) compared to its structural isomer, 3,4-dihydroisoquinolin-1(2H)-one (1.142 g/cm³), a difference of +0.026 g/cm³ [1]. This reflects a more compact molecular packing in the solid state for the 5,8-isomer, which may be relevant for applications where density impacts solubility, handling, or formulation .

Physicochemical Properties Material Science Analytical Chemistry

Comparative Boiling Point of 5,8-Dihydro-7(6H)-isoquinolinone vs. 5,8-Dihydroisoquinoline-5,8-dione

5,8-Dihydro-7(6H)-isoquinolinone has a significantly lower predicted boiling point (284.6°C at 760 mmHg) than its fully oxidized analog, 5,8-dihydroisoquinoline-5,8-dione (333.6°C) . This 49°C difference indicates the 7-one derivative is more volatile and may be more amenable to purification by distillation, while the 5,8-dione requires higher temperatures that could lead to decomposition .

Physicochemical Properties Purification Thermal Stability

Scaffold Potential: Dihydroisoquinolinone Core as a Validated Platform in Drug Discovery

The dihydroisoquinolinone core, exemplified by 5,8-Dihydro-7(6H)-isoquinolinone, has been validated as a privileged scaffold in multiple high-profile drug discovery programs. For instance, a carbonyl-linked dihydroisoquinolinone derivative (16g) demonstrated a mean antiproliferative activity of 33 nM across the NCI-60 cell line panel [1]. More recently, a dihydroisoquinolinone-based WDR5 inhibitor achieved picomolar binding affinity . These data establish the core scaffold's capacity for high potency when appropriately functionalized, underscoring the value of 5,8-Dihydro-7(6H)-isoquinolinone as a starting point for structure-activity relationship (SAR) exploration.

Medicinal Chemistry Drug Discovery Scaffold Hopping

Synthetic Versatility: Oxidative Derivatization to Access Diverse Isoquinolinone Chemotypes

5,8-Dihydro-7(6H)-isoquinolinone can undergo oxidation to yield fully aromatic isoquinolinone derivatives . This contrasts with the more commonly employed 3,4-dihydroisoquinolin-1(2H)-one, where oxidation of the non-aromatic ring is less straightforward due to the amide moiety. This inherent reactivity provides a direct and efficient route to generate diverse chemotypes from a single, commercially available starting material, enabling rapid library expansion and SAR studies without resorting to de novo synthesis of each analog.

Synthetic Chemistry Building Block Library Synthesis

Recommended Application Scenarios for 5,8-Dihydro-7(6H)-isoquinolinone Based on Evidence


Lead Optimization Scaffold for Kinase and Epigenetic Targets

Given the validated success of dihydroisoquinolinone cores in generating potent inhibitors for kinases (e.g., PI3K [1]) and epigenetic regulators (e.g., WDR5 ), this compound is a logical starting point for medicinal chemists pursuing novel inhibitors in these therapeutic areas. Its distinct 5,8-dihydro-7-one substitution pattern offers a unique vector for exploration compared to the more common 3,4-dihydro analogs.

Building Block for Focused Compound Library Synthesis

The ability to readily oxidize the 5,8-dihydro-7(6H)-isoquinolinone core to fully aromatic isoquinolinones [1] makes it a versatile building block for generating focused libraries of structurally related compounds. This enables efficient SAR studies and the rapid exploration of chemical space around the isoquinolinone pharmacophore, maximizing the value of a single procurement.

Physicochemical Comparator in Material Science Studies

The distinct density (1.168 g/cm³) and boiling point (284.6°C) of 5,8-Dihydro-7(6H)-isoquinolinone, relative to its close analogs 3,4-dihydroisoquinolin-1(2H)-one (1.142 g/cm³) and 5,8-dihydroisoquinoline-5,8-dione (333.6°C), make it a valuable reference compound in studies investigating the impact of subtle structural changes on solid-state properties, thermal stability, and purification methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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